molecular formula C23H16Cl2F3NO3 B2429510 (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one CAS No. 478033-88-4

(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one

Cat. No. B2429510
CAS RN: 478033-88-4
M. Wt: 482.28
InChI Key: OUIFXPUTARPXEK-VAWYXSNFSA-N
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Description

(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one is a useful research compound. Its molecular formula is C23H16Cl2F3NO3 and its molecular weight is 482.28. The purity is usually 95%.
BenchChem offers high-quality (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroelectrochemical Properties

A study focused on the synthesis and investigation of spectroelectrochemical properties of compounds including (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one derivatives. These compounds, particularly phthalocyanines with peripheral positions, were synthesized and characterized by various spectroscopic techniques. They showed potential applicability in electrochemical technologies due to their metal-based or ligand-based diffusion-controlled electron transfer properties (Aktaş Kamiloğlu et al., 2018).

Liquid-Crystalline Polymorphism

Research on azobenzene derivatives, which include (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one structures, investigated their liquid-crystalline characterisation. The study observed various mesophases such as nematic, SmA, SmC, among others, indicating a relationship between the type of substituent and the liquid-crystalline phases and their temperature ranges (Podruczna et al., 2014).

Intramolecular Charge Transfer

Another significant study explored the photochemical behavior of trans-4-(N-arylamino)stilbene, related to (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one. It found that the behavior in polar solvents is dependent on the substituent in the N-aryl group, leading to the formation of a twisted intramolecular charge transfer (TICT) state (Yang et al., 2004).

properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F3NO3/c24-17-4-1-16(21(25)13-17)14-31-19-7-2-15(3-8-19)22(30)11-12-29-18-5-9-20(10-6-18)32-23(26,27)28/h1-13,29H,14H2/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIFXPUTARPXEK-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)OC(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one

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